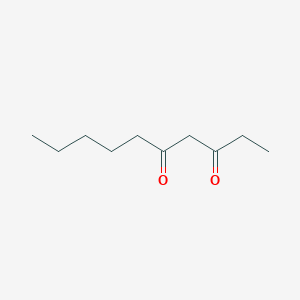
Decane-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Decane-3,5-dione can be synthesized through several methods. One common approach involves the oxidation of decane-3,5-diol using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4). The reaction typically occurs under mild conditions, with the diol being dissolved in an appropriate solvent like dichloromethane or acetone .
Industrial Production Methods
In an industrial setting, this compound can be produced through the catalytic oxidation of decane-3,5-diol. This process often employs metal catalysts such as platinum or palladium to facilitate the oxidation reaction. The reaction is carried out in large reactors under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Decane-3,5-dione undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: It can be reduced to form decane-3,5-diol.
Substitution: It can undergo nucleophilic substitution reactions, where the ketone groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Decane-3,5-diol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Decane-3,5-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of decane-3,5-dione involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and other proteins, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Decane-2,4-dione: Another diketone with similar properties but different reactivity due to the position of the ketone groups.
Hexane-2,5-dione: A shorter-chain diketone with different physical and chemical properties.
Octane-3,5-dione: A similar compound with a shorter carbon chain.
Uniqueness
Its longer carbon chain compared to similar diketones provides different solubility and interaction properties, making it suitable for specific industrial and research applications .
Properties
CAS No. |
5336-67-4 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
decane-3,5-dione |
InChI |
InChI=1S/C10H18O2/c1-3-5-6-7-10(12)8-9(11)4-2/h3-8H2,1-2H3 |
InChI Key |
NUOXSJGIRWCWNR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)CC(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


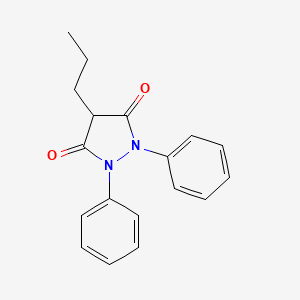

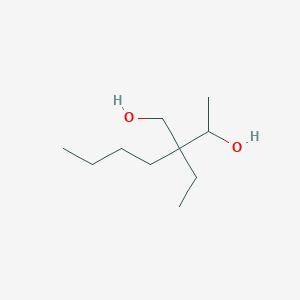


![Benzyl {[(propan-2-yl)oxy][(propan-2-yl)peroxy]phosphoryl}acetate](/img/structure/B14742386.png)
![2-[(Diethoxyphosphorothioyl)oxy]ethyl 2-methylprop-2-enoate](/img/structure/B14742387.png)

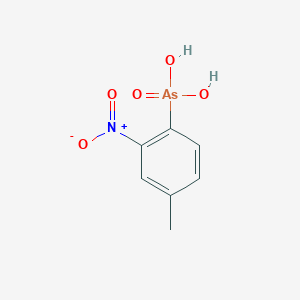
![Cycloocta[4,5]benzo[1,2-B]oxirene](/img/structure/B14742414.png)
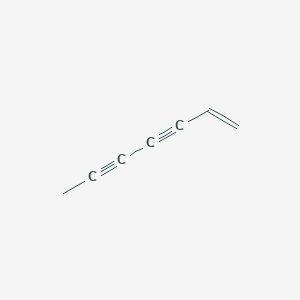

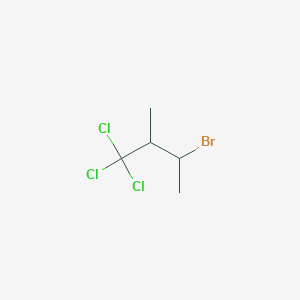
![(E,E)-N,N'-(1,3-Phenylene)bis[1-(furan-2-yl)methanimine]](/img/structure/B14742444.png)
